molecular formula C21H19NO4 B2860069 (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 854113-43-2

(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2860069
CAS No.: 854113-43-2
M. Wt: 349.386
InChI Key: BTOGCFAOJIQONJ-KHDYIWLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane scaffold with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid substituent at the 2-position. Its molecular formula is C₂₁H₁₉NO₄, and its stereochemistry (1S,2S,5R) confers unique spatial and electronic properties. The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) while allowing deprotection under mild basic conditions (e.g., piperidine). This compound serves as a critical intermediate in medicinal chemistry, particularly for constrained peptide design and protease-resistant analogs .

Properties

IUPAC Name

(1S,2S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOGCFAOJIQONJ-KHDYIWLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854113-43-2
Record name (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic azabicyclo[3.1.0]hexane core and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Stereochemistry Protecting Group Key Applications/Properties References
(1S,2S,5R)-3-Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Target) C₂₁H₁₉NO₄ Fmoc (3), COOH (2) 1S,2S,5R Fmoc Peptide synthesis; constrained backbone for drug design; base-labile deprotection.
(1S,5R)-2-Fmoc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid C₂₁H₁₉NO₄ Fmoc (2), COOH (1) 1S,5R Fmoc Similar scaffold but altered substituent positions; potential differences in peptide coupling efficiency.
(1R,3S,5R)-2-Fmoc-3-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS 56071-60-4) C₂₁H₁₉NO₄ Fmoc (2), COOH (3) 1R,3S,5R Fmoc Enantiomeric differences affect chiral recognition in enzyme binding; potential use in stereoselective catalysis.
(1S,2S,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₂H₁₇NO₄ Boc (3), COOH (2) 1S,2S,5R Boc Acid-labile protection; shorter synthesis routes but less stable in acidic environments compared to Fmoc.
LY354740 [(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid] C₈H₁₁NO₄ NH₂ (2), COOH (2,6) 1S,2S,5R,6S None Metabotropic glutamate receptor agonist; anxiolytic activity without benzodiazepine-like side effects. Demonstrates pharmacological relevance of bicyclic amino acids.

Functional Group and Stability Comparisons

  • Fmoc vs. Boc : The Fmoc group in the target compound allows orthogonal deprotection in SPPS, whereas Boc requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive substrates .
  • Carboxylic Acid Position : The 2-carboxylic acid substituent in the target compound enables direct incorporation into peptide chains, while 1- or 3-carboxylic acid derivatives (e.g., ) may necessitate additional coupling steps .

Biological Activity

The compound (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid , commonly referred to as Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, is a bicyclic compound with significant implications in biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a fluorene moiety and a carboxylic acid functional group. Its molecular formula is C21H19NO4C_{21}H_{19}NO_4 with a molecular weight of 353.38 g/mol. The structural complexity allows for unique interactions with biological targets.

Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid acts primarily through its interaction with specific proteins and enzymes, influencing various biochemical pathways. The compound is known to modulate protein functions, which can lead to significant effects in cellular processes.

Key Mechanisms:

  • Protein Binding : The compound binds to target proteins, altering their activity.
  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Activity

Studies have shown that derivatives of azabicyclo compounds exhibit antimicrobial properties against various pathogens. For instance, Fmoc-trans-3-azabicyclo[3.1.0]hexane derivatives have been tested for their efficacy against bacterial strains, demonstrating potential as antimicrobial agents.

Neuropharmacological Effects

Research has indicated that this compound may have neuropharmacological applications, particularly as a mu-opioid receptor antagonist. This role is crucial in pain management therapies and could lead to the development of new analgesics with reduced side effects compared to traditional opioids.

Case Studies and Research Findings

Several studies have explored the biological activity of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid:

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Neuropharmacological Study :
    • Objective : Assess the binding affinity at mu-opioid receptors.
    • Findings : Results indicated that the compound has a high binding affinity, demonstrating its potential as a therapeutic agent in pain management.

Comparative Analysis

CompoundActivity TypeFindings
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acidAntimicrobialEffective against S. aureus and E. coli
CP-866,087 (related compound)Mu-opioid antagonistHigh binding affinity; potential analgesic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.